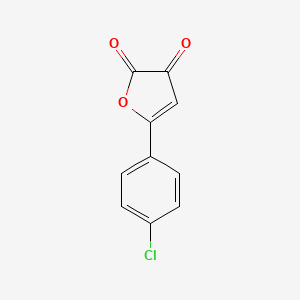
N-(2,2-Diethoxyethyl)-2,6-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Diethoxyethyl)-2,6-diethylaniline: is an organic compound with a complex structure that includes both aniline and diethoxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Diethoxyethyl)-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2,2-diethoxyethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,2-Diethoxyethyl)-2,6-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
N-(2,2-Diethoxyethyl)-2,6-diethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,2-Diethoxyethyl)-2,6-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its diethoxyethyl group may enhance its solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
- N-(2,2-Diethoxyethyl)-7H-purin-6-amine
- N,N-Bis(2,2-diethoxyethyl)methylamine
Comparison: N-(2,2-Diethoxyethyl)-2,6-diethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
60710-55-6 |
|---|---|
Formule moléculaire |
C16H27NO2 |
Poids moléculaire |
265.39 g/mol |
Nom IUPAC |
N-(2,2-diethoxyethyl)-2,6-diethylaniline |
InChI |
InChI=1S/C16H27NO2/c1-5-13-10-9-11-14(6-2)16(13)17-12-15(18-7-3)19-8-4/h9-11,15,17H,5-8,12H2,1-4H3 |
Clé InChI |
CYILTSZOGFCYAI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


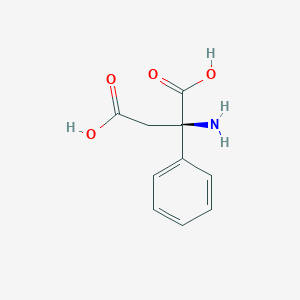
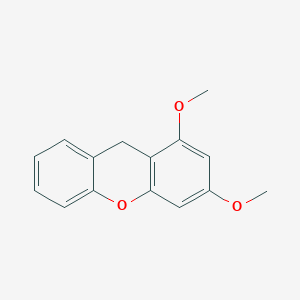

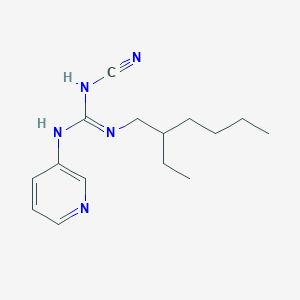

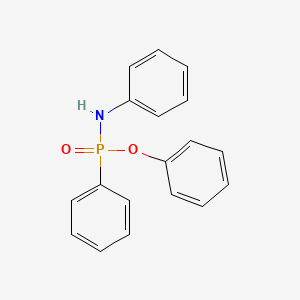
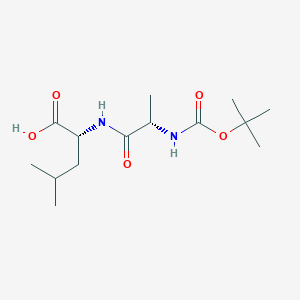


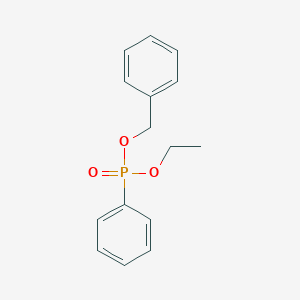
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)


